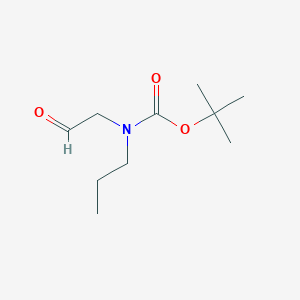
Methyl 2-fluoro-4-(pyridin-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-fluoro-4-(pyridin-4-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a fluorine atom at the second position and a pyridin-4-yl group at the fourth position on the benzoate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-fluoro-4-(pyridin-4-yl)benzoate typically involves the esterification of 2-fluoro-4-(pyridin-4-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-4-(pyridin-4-yl)benzoate can undergo several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The pyridin-4-yl group can undergo oxidation to form N-oxides.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid can be used for the oxidation of the pyridin-4-yl group.
Major Products Formed
Substitution: Products with different substituents replacing the fluorine atom.
Reduction: Methyl 2-fluoro-4-(pyridin-4-yl)benzyl alcohol.
Oxidation: this compound N-oxide.
Scientific Research Applications
Methyl 2-fluoro-4-(pyridin-4-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe or ligand in studies involving biological systems, helping to elucidate mechanisms of action or interactions with biomolecules.
Mechanism of Action
The mechanism of action of methyl 2-fluoro-4-(pyridin-4-yl)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity due to its electron-withdrawing properties, which influence the overall electronic distribution within the molecule.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluoro-2-(pyridin-4-yl)benzoate: Similar structure but with different substitution pattern.
Methyl 2-chloro-4-(pyridin-4-yl)benzoate: Chlorine atom instead of fluorine.
Methyl 2-fluoro-4-(pyridin-3-yl)benzoate: Pyridin-3-yl group instead of pyridin-4-yl.
Uniqueness
Methyl 2-fluoro-4-(pyridin-4-yl)benzoate is unique due to the specific positioning of the fluorine and pyridin-4-yl groups, which can significantly influence its reactivity and interactions with other molecules. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 2-fluoro-4-pyridin-4-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-17-13(16)11-3-2-10(8-12(11)14)9-4-6-15-7-5-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBHRAHROWUGSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
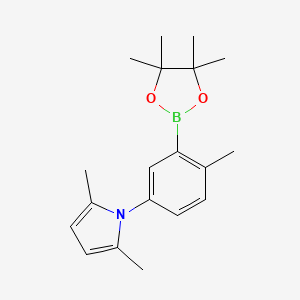
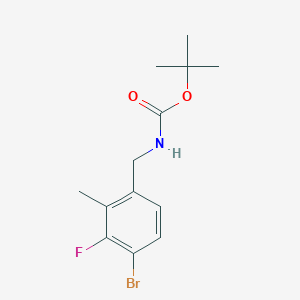

![2-[3-Chloro-5-(methoxymethoxy)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13911831.png)
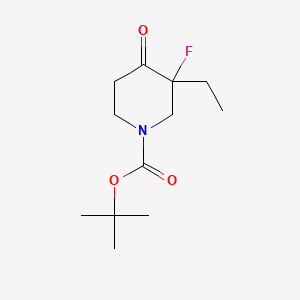
![7-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B13911839.png)
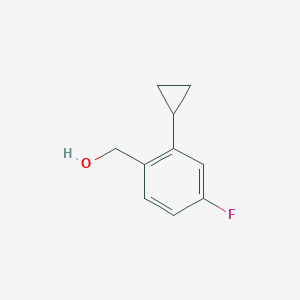
![2,7-Diazaspiro[4.5]decane-6,8-dione hydrochloride](/img/structure/B13911847.png)


